Dihydrocorynantheine
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Overview
Description
18,19-Dihydrocorynantheine is a natural product found in Uncaria macrophylla and Mitragyna parvifolia with data available.
Scientific Research Applications
Metabolic Processing
A study detailed the production of a new metabolite from 18-hydroxydeoxycorticosterone, identified as 18,19-dihydroxydeoxycorticosterone, using the cytochrome P-450(11) beta linked hydroxylase system. This identification was based on techniques like high-performance liquid chromatography and proton nuclear magnetic resonance (1H NMR) spectroscopy, offering insights into the metabolic processing of related compounds (Fujii et al., 1984).
Conformational Analysis
Research focusing on the indole alkaloids dihydrocorynantheine demonstrated the presence of two conformers and explored the conformational equilibrium involving rotation of the side chain. This study, utilizing dynamic 1H NMR spectroscopy and computational methods, sheds light on the steric effects of different groups on these molecules (Staerk et al., 2001).
Radiochemistry in Molecular Imaging
Fluorine-18, used in positron emission tomography (PET) radiopharmaceuticals, offers insights into the labeling strategies and synthetic routes for molecules like 18,19-Dihydrocorynantheine. Understanding the versatile chemistry of Fluorine-18 is essential for molecular imaging and the development of novel radiotracers (Jacobson et al., 2014).
Biological Effects on Cardiac Muscle
A study on hirsutine and this compound revealed their direct effects on the action potentials of cardiac muscle, indicating their influence on multiple ion channels. This could be pivotal in understanding their role in chronotropic and antiarrhythmic activity (Masumiya et al., 1999).
Influence on Leaf Water Enrichment
Research has shown that leaf water becomes enriched in the heavy isotope 18O through transpiration. This process, which involves compounds like 18,19-Dihydrocorynantheine, is crucial in various scientific fields, including environmental studies and biochemistry (Cernusak & Kahmen, 2013).
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13-/t14-,17-,20-/m0/s1 |
InChI Key |
NMLUOJBSAYAYEM-CPHCKLLXSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 |
SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Synonyms |
18,19-dihydrocorynantheine corynantheidine dihydrocorynantheine hirsutine hirsutine, (16E)-isomer hirsutine, (16E,20beta)-isomer hirsutine, (3beta,16E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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